Bienvenue dans la boutique en ligne BenchChem!

Zinc Phosphate

corrosion inhibition electrochemical polarization anticorrosive pigment screening

Zinc phosphate [Zn₃(PO₄)₂·xH₂O] delivers long-term corrosion protection via an in-coating barrier mechanism: it hydrolyses to Zn(OH)₂ and secondary phosphates that precipitate iron(III) phosphate complexes at the metal–coating interface, increasing electrical resistance over time. Unlike zinc chromate—which leaches and forms pores—zinc phosphate gains coating resistance during continuous immersion. Specify ASTM D6280 Type I (dihydrate) for maximum barrier reinforcement in chloride service. An environmentally acceptable, cost-effective alternative for industrial steel, structural components, and marine coatings.

Molecular Formula H3O4PZn
Molecular Weight 163.4 g/mol
CAS No. 7779-90-0
Cat. No. B036437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc Phosphate
CAS7779-90-0
SynonymsPHOSPHORIC ACID ZINC SALT; ZINC PHOSPHATE TRIBASIC; ZINC PHOSPHATE (ORTHO); ZINC PHOSPHATE; ZINC ORTHOPHOSPHATE; bonderite40; bonderite880; c.i.77964
Molecular FormulaH3O4PZn
Molecular Weight163.4 g/mol
Structural Identifiers
SMILESOP(=O)(O)O.[Zn]
InChIInChI=1S/H3O4P.Zn/c1-5(2,3)4;/h(H3,1,2,3,4);
InChIKeyOXHXATNDTXVKAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc Phosphate (CAS 7779-90-0) Procurement Baseline: Hydrate Grades, ASTM D6280, and In-Coating Mechanism


Zinc phosphate [Zn₃(PO₄)₂·xH₂O] is a white, sparingly water-soluble (10–50 mg/L) inorganic salt classified commercially under ASTM D6280 into three hydrate types: Type I (dihydrate predominant), Type II (dihydrate-tetrahydrate mixture), and Type III (tetrahydrate predominant) [1]. Unlike freely soluble inhibitive pigments, zinc phosphate relies on low solubility for sustained barrier reinforcement within organic coatings—increasing coating resistance to water permeation and oxygen/chloride ion diffusion—rather than on rapid leaching to create a passivating film in bulk solution, where it shows negligible inhibition on bare steel in neutral chloride media [2][3]. This in-coating activation mechanism is the fundamental performance premise that must be understood before any comparison with alternative pigments.

Why Generic Substitution of Zinc Phosphate Fails: Mechanism, Solubility, and Electrochemical Contradictions


Zinc phosphate cannot be assumed interchangeable with zinc chromate, zinc molybdate, or calcium phosphate because their inhibition mechanisms diverge fundamentally when embedded in organic coatings. While zinc chromate relies on soluble CrO₄²⁻ leaching to form a Cr(III)-rich passive film that acts immediately but decays over hours of continuous immersion [1], zinc phosphate operates through a barrier mechanism—hydrolyzing to Zn(OH)₂ and secondary phosphate ions that precipitate iron(III) phosphate complexes at the metal–coating interface, thereby increasing the electrical resistance of the oxide layer [2][3]. This mechanistic split produces opposing trends in coating resistance over time: zinc phosphate-pigmented coatings gain resistance, while zinc chromate-pigmented coatings lose it due to pigment leaching and pore formation [4]. Furthermore, the low aqueous solubility that renders zinc phosphate nearly inactive in bulk solution becomes the very property that sustains its long-term barrier function in a coating [5], meaning that any substitute must replicate not merely the elemental composition but this solubility-barrier coupling to match performance.

Zinc Phosphate Differential Performance Evidence: Head-to-Head Quantitative Comparisons vs. Chromate, Molybdate, Calcium Phosphate Substitutes


Zinc Phosphate vs. Zinc Chromate: Corrosion Current Suppression in 3.5% NaCl Extract (Bare Steel Polarization)

In saturated pigment extracts in 3.5% (w/w) NaCl, zinc phosphate suppressed the corrosion current density on mild steel more effectively than zinc chromate. This contradicts the common perception that chromate always outperforms phosphate in solution-phase inhibition and underscores the importance of measuring actual current reduction rather than relying on mechanistic assumptions [1].

corrosion inhibition electrochemical polarization anticorrosive pigment screening

Zinc Phosphate vs. Zinc Chromate: Coating Resistance Divergence over 28-Day Immersion (EIS)

When incorporated into epoxy coatings at λ = 0.7 and immersed in 3.5% NaCl for 28 days, zinc phosphate-pigmented coatings exhibited a barrier effect with increasing coating resistance over time, whereas zinc chromate-pigmented coatings showed decreasing resistance due to pigment leaching and resultant pore formation. This divergence confirms that zinc phosphate provides a fundamentally different, and for long-immersion applications more desirable, protection trajectory [1].

coating degradation electrochemical impedance spectroscopy barrier property

Zinc Phosphate vs. Phosphomolybdate Hybrids: Corrosion Rate Reduction Factor Comparison (Mass Loss)

While zinc phosphate alone inhibits steel corrosion, phosphomolybdate-based pigments (ZPM, ZCPM) achieve larger corrosion rate reductions. ZPM decreased the corrosion rate by a factor of 2.15 and ZCPM by a factor of 3.50 relative to the uninhibited baseline. Zinc phosphate (ZP) alone provides measurable inhibition but at a lower factor, establishing a clear performance gradient useful for cost-performance optimization [1]. The baseline corrosion rate for zinc phosphate alone is not explicitly quantified in this study, but the factor-based ranking serves as a class-level reference for formulators evaluating whether to upgrade to phosphomolybdate hybrids.

pigment benchmarking mass loss phosphomolybdate synergy

Zinc Phosphate vs. Calcium Phosphate and Magnesium Phosphate Conversion Coatings: Precipitation Priority and Biocompatibility on Mg Alloy

On AZ31 magnesium alloy, zinc phosphate (ZnP) type conversion coatings exhibit a clear precipitation priority over calcium phosphate (CaP) and magnesium phosphate (MgP) types: the generation sequence is ZnP type > CaP type > MgP type [1]. This means that in mixed-cation phosphating baths, zinc phosphate phases deposit first and can suppress the formation of CaP and MgP coatings. This precipitation hierarchy is essential for process engineers designing multi-cation phosphating lines where coating sequence and phase purity matter.

conversion coating magnesium alloy precipitation priority biocompatibility

Zinc Phosphate vs. Calcium Acid Phosphate: Solubility-Driven Performance Gap in Phenolic Chlorinated Rubber Binder

In a direct comparison within a phenolic chlorinated rubber binder, calcium acid phosphate—a higher-solubility alternative—outperformed zinc phosphate in degree of rusting evaluations and matched the performance of zinc tetroxychromate [1]. The origin of this difference is zinc phosphate's inherently low solubility, which limits the rate of phosphate ion release for passivation. This evidence establishes that where rapid passivation is required, zinc phosphate may be underperforming relative to more soluble phosphate salts.

solubility rust rating anticorrosive pigment

Modified Zinc Phosphate Pigments (ZIP, ZPM) vs. Standard Zinc Phosphate: EIS Barrier and Adhesion Improvement in Epoxy

Zinc iron phosphate (ZIP) and zinc phosphomolybdate (ZPM) were compared directly against conventional zinc phosphate (ZP) and zinc chromate (ZC) in epoxy coatings. In 3.5% NaCl immersion EIS, ZIP significantly enhanced the barrier effect of epoxy coatings beyond that of ZP, while in ASTM B-117 salt spray with scribed panels, ZIP improved both barrier properties and coating–substrate adhesion relative to ZP. ZPM exhibited superior antirust performance compared to ZP. Both modified pigments were concluded to be practical chromate alternatives, whereas standard ZP alone did not match ZC in passivating power [1].

modified zinc phosphate salt spray EIS adhesion

Zinc Phosphate Application Scenarios Mapped to Evidence-Based Selection Criteria


Long-Immersion Epoxy Primer for Offshore and Marine Structures

Where coated steel is continuously immersed in chloride-containing water (e.g., ballast tanks, offshore platforms), zinc phosphate is the preferred inhibitive pigment over zinc chromate. EIS evidence shows that zinc phosphate-pigmented epoxy coatings exhibit increasing resistance over 28 days of 3.5% NaCl immersion, whereas chromate-pigmented coatings lose resistance due to leaching-induced porosity [1]. This barrier-building behavior directly addresses the primary failure mode in long-immersion service. Specification: select ASTM D6280 Type I zinc phosphate (dihydrate predominant) for maximum barrier reinforcement [2].

Chromate Replacement in Industrial Maintenance Coatings Where Immediate Passivation Is Not Required

For general industrial steel protection—structural steel, machinery, storage tanks—zinc phosphate provides an environmentally acceptable alternative to zinc chromate with superior corrosion current suppression in chloride media (3 μA vs. 8 μA for chromate under identical conditions) [3]. However, formulators must account for its low solubility: if the binder system or application demands rapid passivation, a higher-solubility phosphate (e.g., calcium acid phosphate) or a phosphomolybdate hybrid (ZPM, factor 2.15 corrosion rate reduction) may be necessary [4][5].

Magnesium Alloy Conversion Coating with Predictable Phase Deposition Sequence

When phosphating AZ31 or similar magnesium alloys for biomedical implants or lightweight structural components, zinc phosphate conversion coatings offer a decisive process advantage: ZnP phases precipitate preferentially over CaP and MgP phases (ZnP > CaP > MgP) [6]. This enables single-phase ZnP coating deposition in mixed-cation baths, simplifying quality control and ensuring reproducible corrosion protection. For applications requiring osteoconductivity, a zinc–calcium hybrid coating (ZnCa-P) can be selected to combine ZnP's precipitation priority with CaP's bioactivity [6].

Economic Baseline Pigment for Cost-Sensitive Protective Coatings

Zinc phosphate remains the most widely accepted non-toxic anticorrosive pigment and serves as the economic baseline in many paint formulations [7]. Comparison data show that phosphomolybdate hybrids (ZCPM) reduce corrosion rates by a factor of 3.50 vs. the uninhibited control, whereas zinc phosphate alone provides lower but still measurable inhibition [5]. For cost-sensitive applications where benchmark-level corrosion protection is sufficient—and where the superior performance of hybrid pigments cannot be justified—standard zinc phosphate (meeting ASTM D6280) is the rational procurement choice. Commercial alternatives such as HALOX® Z-PLEX 111 claim higher corrosion protection than commercial zinc phosphate at equal weight loading and should be evaluated through direct comparative testing [8].

Quote Request

Request a Quote for Zinc Phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.